molecular formula C13H23BrN2O B13948580 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B13948580
M. Wt: 303.24 g/mol
InChI Key: SDYWAWAFJLRFSX-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[45]decan-2-yl)propan-1-one typically involves multi-step organic reactions One common method includes the formation of the spirocyclic core followed by functional group modifications For instance, the synthesis may start with a cyclization reaction to form the spirocyclic structure, followed by bromination to introduce the bromomethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are selected to minimize costs and environmental impact, adhering to principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile building block for constructing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core but differ in functional groups, leading to variations in biological activity.

    1-Thia-4,8-Diazaspiro[4.5]decan-3-One Derivatives: These compounds have a sulfur atom in the ring, which can alter their chemical properties and biological effects.

Uniqueness

The uniqueness of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H23BrN2O

Molecular Weight

303.24 g/mol

IUPAC Name

2-amino-1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one

InChI

InChI=1S/C13H23BrN2O/c1-10(15)12(17)16-7-6-13(9-16)4-2-11(8-14)3-5-13/h10-11H,2-9,15H2,1H3

InChI Key

SDYWAWAFJLRFSX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)CBr)N

Origin of Product

United States

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